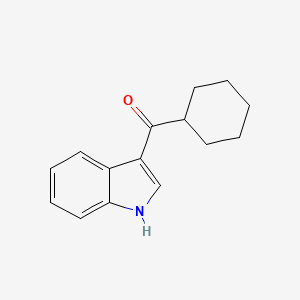

cyclohexyl(1H-indol-3-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

cyclohexyl(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C15H17NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2 |

InChI Key |

XAOOMGUYDZGVGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexyl(1H-indol-3-yl)methanone

Introduction

Cyclohexyl(1H-indol-3-yl)methanone belongs to the diverse class of indole derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The indole core is a privileged scaffold found in numerous natural products and synthetic compounds with therapeutic potential. The presence of a cyclohexylmethanone moiety at the 3-position of the indole ring suggests potential interactions with various biological targets. This document provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the likely pharmacological profile of this compound, drawing parallels with related synthetic cannabinoids that share the 3-acylindole pharmacophore.

Chemical Properties

The precise physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, based on its structure and the properties of analogous compounds, the following characteristics can be predicted.

| Property | Predicted Value | Notes |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₁₇NO | - |

| Molecular Weight | 227.30 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a solid at room temperature. | Based on similar 3-acylindoles. |

| Melting Point | Not available | Expected to be in the range of other crystalline 3-acylindoles. |

| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water. | Common for indole derivatives. |

| pKa | The N-H proton of the indole is weakly acidic, with a pKa typically around 16-17. | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the acylation of indoles at the 3-position. The Friedel-Crafts acylation is a common and effective strategy.[1][2][3][4][5]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of this compound from indole and cyclohexanecarbonyl chloride.

Materials:

-

Indole

-

Cyclohexanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath and add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.

-

Acylation: Add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Pharmacological Activity and Signaling Pathway

Many synthetic molecules containing a 3-acylindole core structure are known to act as agonists at cannabinoid receptors (CB1 and CB2).[6][7][8][9] It is therefore plausible that this compound exhibits similar pharmacological properties.

Cannabinoid Receptor Signaling Pathway

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[6][10][11][12][13][14] The primary signaling pathway involves coupling to Gi/o proteins.

Figure 1: Proposed signaling pathway for this compound via cannabinoid receptors.

Experimental Workflow for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

Figure 2: Experimental workflow for the pharmacological characterization of this compound.

Cannabinoid Receptor Binding Assay Protocol

This is a generalized protocol for determining the binding affinity of a test compound to cannabinoid receptors using a competitive radioligand binding assay.[15][16][17]

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [³H]CP-55,940)

-

Test compound (this compound)

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, its structural features allow for informed predictions regarding its chemical properties, synthesis, and potential pharmacological activity. The proposed synthetic route via Friedel-Crafts acylation is a robust and well-established method for obtaining this compound. Based on the prevalence of cannabinoid receptor agonism among 3-acylindole derivatives, it is hypothesized that this compound will act as a cannabinoid receptor agonist, modulating cellular signaling through Gi/o protein-coupled pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive pharmacological characterization of this and other novel indole derivatives, which is essential for advancing our understanding of their therapeutic potential and mechanism of action. Further research is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics and Pharmacokinetics of Synthetic Cannabinoids | PPT [slideshare.net]

- 10. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

cyclohexyl(1H-indol-3-yl)methanone receptor binding affinity

An In-depth Technical Guide on the Receptor Binding Affinity of Cyclohexyl(1H-indol-3-yl)methanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound belongs to the broad class of indole-based synthetic cannabinoids. These compounds are of significant interest to the scientific community due to their interaction with the endocannabinoid system, primarily targeting the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, playing a role in inflammatory and immune responses.

This technical guide summarizes the available receptor binding affinity data for key analogs of this compound, provides detailed experimental protocols for assessing cannabinoid receptor binding, and illustrates the relevant signaling pathways and experimental workflows.

Receptor Binding Affinity Data of Structural Analogs

The following tables present the receptor binding affinity (Ki) of compounds structurally related to this compound at the human CB1 and CB2 receptors. The Ki value represents the concentration of the ligand that will bind to half of the receptors at equilibrium and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).

Table 1: CB1 Receptor Binding Affinity of Analogs

| Compound | Structural Modification from Core | Ki (nM) | Reference |

| JWH-018 | Cyclohexyl replaced by Naphthyl; N1-pentyl | 9.0 | [1] |

| AM-1220 | Cyclohexyl replaced by 2-iodobenzoyl; N1-(N-methylpiperidin-2-yl)methyl | 0.41 - 39.6 | [2] |

| JWH-210 | Cyclohexyl replaced by Naphthyl; N1-ethyl | 0.41 - 39.6 | [2] |

| EAM-2201 | Cyclohexyl replaced by Naphthyl; N1-(4-fluorobenzyl) | 0.41 - 39.6 | [2] |

Table 2: CB2 Receptor Binding Affinity of Analogs

| Compound | Structural Modification from Core | Ki (nM) | Reference |

| JWH-018 | Cyclohexyl replaced by Naphthyl; N1-pentyl | 2.94 | [2] |

| AM-1220 | Cyclohexyl replaced by 2-iodobenzoyl; N1-(N-methylpiperidin-2-yl)methyl | 0.41 - 39.6 | [2] |

| JWH-210 | Cyclohexyl replaced by Naphthyl; N1-ethyl | 0.41 - 39.6 | [2] |

| EAM-2201 | Cyclohexyl replaced by Naphthyl; N1-(4-fluorobenzyl) | 0.41 - 39.6 | [2] |

Experimental Protocols

A standard method for determining the receptor binding affinity of a compound is through a competitive radioligand displacement assay.

Protocol: CB1 and CB2 Receptor Radioligand Displacement Assay

1. Materials and Reagents:

-

Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors, or rodent brain tissue for CB1.

-

Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid receptor agonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).

-

Test Compound: this compound or its analog, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [³H]CP55,940.

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]CP55,940, and a high concentration of the non-specific binding control.

-

Test Compound: Assay buffer, membrane preparation, [³H]CP55,940, and the desired concentration of the test compound.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]CP55,940 against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of a CB1 receptor agonist.

References

The Pharmacology of Indol-3-ylmethanone Derivatives: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the pharmacological effects of the indol-3-ylmethanone chemical scaffold, which is central to a class of compounds known as synthetic cannabinoid receptor agonists. While this guide is prompted by an inquiry about cyclohexyl(1H-indol-3-yl)methanone, a thorough review of scientific literature reveals a lack of specific pharmacological data for this exact compound. Therefore, this document focuses on closely related and well-studied analogues to provide a comprehensive overview of the anticipated pharmacological profile.

Introduction

The indol-3-ylmethanone core structure is a key pharmacophore for a large and diverse class of synthetic cannabinoids. These compounds have been extensively investigated for their potent agonism at the cannabinoid receptors, primarily the CB1 and CB2 receptors. Their high affinity and efficacy at these receptors, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, have made them subjects of intense interest in pharmacology, toxicology, and drug development. This guide provides an in-depth overview of the pharmacological effects, mechanism of action, and common experimental protocols used to characterize these compounds.

Pharmacological Effects and Quantitative Data

Indol-3-ylmethanone derivatives are potent agonists at both the CB1 and CB2 cannabinoid receptors. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily found in the immune system and is associated with immunomodulatory functions. The affinity (Ki) and functional potency (EC50) of these compounds can vary significantly based on the substitutions at the indole nitrogen (N1 position) and the methanone group.

Below is a summary of the in vitro pharmacological data for two representative indol-3-ylmethanone derivatives, JWH-018 and JWH-073.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| JWH-018 | CB1 | 9.00 ± 5.00 | 102 | [1] |

| CB2 | 2.94 ± 2.65 | 133 | [1] | |

| JWH-073 | CB1 | 8.9 - 12.9 | - | [2] |

| CB2 | - | - |

Mechanism of Action and Signaling Pathways

As agonists of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), indol-3-ylmethanone derivatives initiate a cascade of intracellular signaling events. The CB1 receptor is coupled primarily to the Gi/o family of G-proteins.[3] Upon activation, the G-protein dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effectors.

The primary signaling pathways activated by CB1 receptor agonists include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

-

Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[5]

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This includes the activation of extracellular signal-regulated kinases (ERK1/2), which can influence gene transcription and cellular growth.[4]

The following diagram illustrates the canonical CB1 receptor signaling pathway.

Caption: CB1 Receptor Signaling Pathway

Experimental Protocols

The characterization of indol-3-ylmethanone derivatives involves a range of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Experimental Protocols

4.1.1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

-

Objective: To measure the displacement of a radiolabeled cannabinoid ligand by the test compound.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radiolabeled ligand (e.g., [³H]CP-55,940).

-

Test compound at various concentrations.

-

Incubation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., unlabeled CP-55,940 at a high concentration).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

4.1.2 cAMP Functional Assay

This assay measures the functional activity (EC₅₀ and Emax) of a compound by quantifying its effect on adenylyl cyclase activity.

-

Objective: To determine if the test compound is an agonist, antagonist, or inverse agonist by measuring changes in intracellular cAMP levels.

-

Materials:

-

Cells expressing the target cannabinoid receptor (e.g., CHO-hCB1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound at various concentrations.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

-

Procedure:

-

Culture the cells in appropriate plates.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP using a competitive immunoassay or other detection method provided in the kit.

-

Agonists will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. The EC₅₀ is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

-

In Vivo Experimental Protocols

4.2.1 The Cannabinoid Tetrad Assay

This is a series of four in vivo tests in rodents that are characteristic of CB1 receptor activation.

-

Objective: To assess the cannabimimetic activity of a test compound.

-

Procedures:

-

Hypothermia: Measure the core body temperature of the animal before and at various time points after administration of the test compound.

-

Analgesia: Assess the antinociceptive effects using a tail-flick or hot-plate test.

-

Catalepsy: Measure the time the animal remains immobile in an unnatural posture (e.g., on a horizontal bar).

-

Hypolocomotion: Quantify the reduction in spontaneous motor activity in an open-field arena.

-

The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel indol-3-ylmethanone derivative.

Caption: Experimental Workflow for Pharmacological Characterization

Metabolism

Indol-3-ylmethanone derivatives undergo extensive phase I and phase II metabolism. In vitro studies using human liver microsomes and in vivo studies in animal models have identified several common metabolic pathways. For a close structural analog, (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, the primary metabolic transformations include:

-

Hydroxylation: Mono-, di-, and tri-hydroxylation on various parts of the molecule.

-

Carboxylation: Oxidation of alkyl chains to carboxylic acids.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.[4]

The table below summarizes the major metabolite classes identified for this cyclohexyl-containing analogue.

| Metabolite Class | Description |

| Monohydroxylated Metabolites | Addition of a single hydroxyl group. |

| Dihydroxylated Metabolites | Addition of two hydroxyl groups. |

| Trihydroxylated Metabolites | Addition of three hydroxyl groups. |

| Carboxylated Metabolites | Oxidation to a carboxylic acid. |

| Carboxylated and Hydroxylated Metabolites | Combination of carboxylation and hydroxylation. |

| N-Dealkylated Metabolites | Cleavage of the N-alkyl group. |

Conclusion

The indol-3-ylmethanone scaffold is a versatile platform for the development of potent cannabinoid receptor agonists. The pharmacological effects of these compounds are primarily mediated through the CB1 and CB2 receptors, leading to a range of physiological and psychoactive effects. The characterization of these compounds requires a combination of in vitro and in vivo assays to determine their affinity, efficacy, and metabolic fate. While specific data for this compound is not currently available, the information presented in this guide for structurally related compounds provides a robust framework for understanding its likely pharmacological properties. Further research is warranted to elucidate the specific structure-activity relationships of cyclohexyl-containing indol-3-ylmethanone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tentative identification of the metabolites of (1-(cyclohexylmethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cannabinoid activity of 1-substituted-indole-3-oxadiazole derivatives: novel agonists for the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Spicy Story of Cannabimimetic Indoles [mdpi.com]

An In-Depth Technical Guide on the In Vitro Metabolism of RCS-8

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the in vitro metabolism of 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, a synthetic cannabinoid commonly known as RCS-8. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a technical guide for professionals in the fields of drug metabolism, toxicology, and forensic science.

Introduction

RCS-8 is a synthetic cannabinoid belonging to the phenylacetylindole class. Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Understanding the metabolism of RCS-8 is crucial for identifying its biomarkers of exposure in biological samples, elucidating potential toxicological pathways, and informing drug development and forensic analysis. In vitro metabolism studies, primarily utilizing human liver preparations, are the first step in characterizing the biotransformation of such novel psychoactive substances.

Metabolic Pathways of RCS-8

The in vitro metabolism of RCS-8 has been investigated using human hepatocytes, which represent a gold-standard model for predicting in vivo metabolic pathways. These studies have revealed that RCS-8 undergoes extensive Phase I and Phase II metabolism.

Phase I Metabolism: The primary Phase I metabolic reactions involve oxidation and demethylation.

-

Oxidation: Hydroxylation is a major metabolic route for RCS-8. This can occur at multiple positions on the molecule, including the cyclohexyl ring and the phenyl ring. The formation of various mono- and di-hydroxylated metabolites has been reported.

-

Demethylation: O-demethylation of the methoxy group on the phenyl ring is another significant metabolic pathway.

Phase II Metabolism: Following Phase I biotransformation, the resulting metabolites, which now possess hydrophilic functional groups (e.g., hydroxyl groups), are susceptible to conjugation reactions.

-

Glucuronidation: Glucuronide conjugation is the predominant Phase II metabolic pathway for RCS-8 metabolites. The hydroxylated and demethylated metabolites are conjugated with glucuronic acid to form more water-soluble compounds that can be readily excreted.

Based on the available literature, over 20 different metabolites of RCS-8 have been identified in vitro. The major metabolic pathways lead to the formation of hydroxyphenyl RCS-8 glucuronide, various hydroxycyclohexyl-hydroxyphenyl RCS-8 glucuronides, hydroxyphenyl RCS-8, and demethyl-hydroxycyclohexyl RCS-8 glucuronide[1][2][3].

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the in vitro metabolism studies of RCS-8 can be summarized as follows.

Incubation with Human Hepatocytes

-

Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured in appropriate media (e.g., Williams' E Medium) supplemented with factors to maintain cell viability and metabolic activity.

-

Incubation Conditions: RCS-8 is introduced into the hepatocyte culture at a specified concentration. The incubations are typically carried out in a controlled environment (e.g., 37°C, 5% CO2) for a defined period, often up to several hours, to allow for sufficient metabolite formation.

-

Sample Collection: At various time points, aliquots of the incubation mixture (both cells and supernatant) are collected. The reactions are quenched, typically by the addition of a cold organic solvent like acetonitrile, to stop enzymatic activity.

-

Sample Preparation: The collected samples are then processed to extract the parent compound and its metabolites. This may involve centrifugation to pellet cell debris, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

Analytical Methodology

-

Instrumentation: The analysis of RCS-8 and its metabolites is performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for separation. A common instrument configuration is a UHPLC system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer, such as a TripleTOF 5600+[1][2][3].

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate RCS-8 from its various metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: The mass spectrometer is operated in a data-dependent acquisition mode. A full-scan TOF-MS survey is performed to detect all ions within a specified mass range. When an ion of interest is detected, a product ion scan (tandem MS or MS/MS) is triggered to obtain fragmentation data, which is crucial for structural elucidation of the metabolites.

-

Metabolite Identification: The identification of metabolites is based on the accurate mass measurement of the precursor and product ions, the isotopic pattern, and the fragmentation pattern. This data is compared to the parent compound and known metabolic transformations. Data processing is aided by specialized software that can automatically search for and identify potential metabolites.

Data Presentation

As specific quantitative data (e.g., Km, Vmax) for the metabolism of RCS-8 is not publicly available in the reviewed literature, a quantitative data table cannot be provided at this time. The primary findings are qualitative, focusing on the identification of metabolic pathways and the structures of the resulting metabolites. The major identified metabolites are summarized in the table below.

| Metabolite Class | Specific Metabolites Identified |

| Phase I Metabolites | |

| Monohydroxylated | Hydroxyphenyl RCS-8 |

| Hydroxycyclohexyl RCS-8 | |

| Dihydroxylated | Dihydroxycyclohexyl RCS-8 |

| Hydroxycyclohexyl-hydroxyphenyl RCS-8 | |

| Demethylated | Demethyl-RCS-8 |

| Demethylated & Hydroxylated | Demethyl-hydroxycyclohexyl RCS-8 |

| Phase II Metabolites | |

| Glucuronides | Hydroxyphenyl RCS-8 glucuronide |

| Hydroxycyclohexyl RCS-8 glucuronide | |

| Dihydroxycyclohexyl RCS-8 glucuronide | |

| Hydroxycyclohexyl-hydroxyphenyl RCS-8 glucuronides | |

| Demethyl-hydroxycyclohexyl RCS-8 glucuronide |

Visualizations

Metabolic Pathway of RCS-8

Caption: Overview of the Phase I and Phase II metabolic pathways of RCS-8.

Experimental Workflow for In Vitro Metabolism Study

Caption: General experimental workflow for the in vitro metabolism study of RCS-8.

Conclusion

The in vitro metabolism of RCS-8 is characterized by extensive Phase I oxidation and demethylation, followed by Phase II glucuronidation. The identification of numerous metabolites highlights the complexity of its biotransformation. The major metabolites, particularly the glucuronide conjugates, serve as important biomarkers for detecting RCS-8 consumption in clinical and forensic settings. Further research is warranted to obtain quantitative metabolic data and to determine the specific cytochrome P450 enzymes responsible for its metabolism. This will provide a more complete understanding of its disposition and potential for drug-drug interactions.

References

Navigating the Metabolic Maze: A Technical Guide to the Metabolite Identification of Cyclohexyl(1H-indol-3-yl)methanone and Its Analogs

Disclaimer: As of late 2025, specific studies on the metabolism of cyclohexyl(1H-indol-3-yl)methanone are not available in the public domain. This guide, therefore, provides a comprehensive framework for its metabolite identification based on established principles of drug metabolism and data from structurally related synthetic cannabinoids. The methodologies and predicted metabolic pathways detailed herein are extrapolated from studies on similar compounds and serve as a robust starting point for researchers in this field.

Introduction

The ever-evolving landscape of novel psychoactive substances presents a continuous challenge to forensic and clinical toxicologists. This compound, a synthetic cannabinoid, represents a class of compounds for which metabolic data is crucial for confirming intake and understanding its pharmacological and toxicological profile. This technical guide offers an in-depth overview of the anticipated metabolic pathways of this compound and provides detailed experimental protocols for the identification and characterization of its metabolites. The information is tailored for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Predicted Metabolic Pathways

Based on the metabolism of other indole-based synthetic cannabinoids, the biotransformation of this compound is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic modifications are anticipated to occur at several key positions on the molecule, aiming to increase its polarity and facilitate excretion.

The primary metabolic routes are predicted to be:

-

Hydroxylation: The addition of hydroxyl (-OH) groups is a common metabolic step. For this compound, this is likely to occur on both the cyclohexyl ring and the indole moiety. Monohydroxylation is expected to be a major pathway, with the potential for further oxidation to di- and tri-hydroxylated metabolites.

-

Oxidation: The secondary alcohol formed from the hydroxylation of the cyclohexyl ring can be further oxidized to a ketone.

-

Carboxylation: While less common for this specific structure compared to analogs with alkyl chains, oxidation of the indole ring could potentially lead to the formation of carboxylic acid derivatives.

-

Glucuronidation: The hydroxylated metabolites are likely to undergo Phase II conjugation with glucuronic acid to form more water-soluble glucuronides, which are readily excreted in urine.

Predicted metabolic pathway of this compound.

Experimental Protocols for Metabolite Identification

The following protocols are representative of the methodologies used for the identification of synthetic cannabinoid metabolites and are adapted from studies on analogous compounds.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay is a standard method to investigate the hepatic metabolism of a compound.

1. Incubation:

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL)

-

This compound (e.g., 10 µM)

-

NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (this compound).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

2. Sample Preparation:

-

Centrifuge the terminated incubation mixture (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective detection and identification of drug metabolites.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is employed to separate the parent compound from its metabolites.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for indole-containing compounds.

-

Scan Mode:

-

Full Scan: To obtain an overview of all ions present in the sample.

-

Product Ion Scan (PIS): To fragment a specific parent ion and identify its characteristic fragment ions. This is used for structural elucidation of potential metabolites.

-

Neutral Loss Scan (NLS) and Precursor Ion Scan (PIS): Can be used to screen for specific metabolic modifications, such as glucuronidation.

-

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable for determining the elemental composition of metabolites, which greatly aids in their identification.

-

A typical experimental workflow for metabolite identification.

Data Presentation

While quantitative data for this compound is not currently available, the following table illustrates how such data, once generated, should be presented for clarity and comparative analysis. The values are hypothetical and for illustrative purposes only.

| Metabolite ID | Proposed Structure | Retention Time (min) | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |

| M1 | Monohydroxy-cyclohexyl | 4.2 | 284.1648 | 144.0813, 116.0497 | 100 |

| M2 | Monohydroxy-indole | 4.5 | 284.1648 | 160.0759, 132.0446 | 65 |

| M3 | Dihydroxy-cyclohexyl | 3.8 | 300.1597 | 144.0813, 116.0497 | 25 |

| M4 | Ketone-cyclohexyl | 4.8 | 282.1492 | 144.0813, 116.0497 | 40 |

| M5 | M1-Glucuronide | 3.5 | 460.1969 | 284.1648 | 80 |

Conclusion

The metabolite identification of novel psychoactive substances like this compound is a critical endeavor for both public health and forensic science. Although direct metabolic studies on this specific compound are yet to be published, the established metabolic pathways of structurally similar synthetic cannabinoids provide a solid foundation for predicting its biotransformation. The experimental protocols outlined in this guide, centered around in vitro metabolism with human liver microsomes and analysis by LC-MS/MS, offer a robust and reliable approach for the tentative identification and structural elucidation of its metabolites. Future research in this area will be essential to confirm these predicted pathways and to quantify the metabolites in biological matrices, thereby enabling a more comprehensive understanding of the pharmacology and toxicology of this compound.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Novel Indolylmethanone Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis integral to the structure elucidation of novel indolylmethanone compounds. Indolylmethanones represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making their precise structural characterization paramount for advancing drug discovery and development. This document outlines the key experimental protocols, presents a framework for data interpretation, and visualizes the logical workflows and biological pathways associated with these compounds.

Core Spectroscopic and Spectrometric Techniques

The unambiguous determination of a novel indolylmethanone's structure relies on a synergistic application of modern analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For indolylmethanone compounds, ¹H and ¹³C NMR are fundamental, often supplemented by two-dimensional (2D) techniques.

Table 1: Representative ¹H NMR Data for a Substituted (Indol-3-yl)(phenyl)methanone

| Proton (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole) | 8.15 | br s | - |

| H-2 (Indole) | 7.80 | d | 3.1 |

| H-4 (Indole) | 7.45 | d | 8.2 |

| H-5 (Indole) | 7.25 | t | 7.6 |

| H-6 (Indole) | 7.20 | t | 7.5 |

| H-7 (Indole) | 7.90 | d | 7.9 |

| H-2'/H-6' (Phenyl) | 7.60 | d | 7.8 |

| H-3'/H-5' (Phenyl) | 7.50 | t | 7.6 |

| H-4' (Phenyl) | 7.55 | t | 7.3 |

Table 2: Representative ¹³C NMR Data for a Substituted (Indol-3-yl)(phenyl)methanone

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C=O | 190.5 |

| C-2 (Indole) | 135.2 |

| C-3 (Indole) | 118.0 |

| C-3a (Indole) | 128.5 |

| C-4 (Indole) | 122.8 |

| C-5 (Indole) | 121.5 |

| C-6 (Indole) | 120.3 |

| C-7 (Indole) | 112.0 |

| C-7a (Indole) | 136.8 |

| C-1' (Phenyl) | 138.0 |

| C-2'/C-6' (Phenyl) | 130.0 |

| C-3'/C-5' (Phenyl) | 128.8 |

| C-4' (Phenyl) | 132.5 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Table 3: Representative Mass Spectrometry Data for a Novel Indolylmethanone

| Ion Type | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |

| [M+H]⁺ | 222.0917 | 100 | Molecular Ion |

| [M-CO]⁺ | 194.0968 | 45 | Loss of carbonyl group |

| [Indole-C=O]⁺ | 144.0444 | 80 | Indolylcarbonyl cation |

| [Indole]⁺ | 117.0573 | 65 | Indole radical cation |

Single-Crystal X-ray Crystallography

When a suitable crystal can be grown, single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Table 4: Representative Crystallographic Data for an Indolylmethanone Derivative

| Parameter | Value |

| Empirical Formula | C₁₅H₁₀N₂O |

| Formula Weight | 246.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(2) |

| b (Å) | 12.123(3) |

| c (Å) | 10.987(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1112.3(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.468 |

Experimental Protocols

Detailed and rigorous experimental procedures are essential for obtaining high-quality data for structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified indolylmethanone compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several thousand).

-

2D NMR Acquisition: Perform standard 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for indolylmethanone compounds.

-

Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to deduce structural motifs.[1]

X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[2]

Visualizing Workflows and Pathways

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound follows a logical progression from initial analysis to final confirmation.

Caption: A flowchart illustrating the typical sequence of analytical techniques employed in determining the structure of a novel compound.

Signaling Pathways of Indolylmethanone Compounds

Many indolylmethanone derivatives exhibit potent anticancer activity by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.

Caption: Diagram showing the potential mechanism of action of indolylmethanone compounds through the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.[3]

Conclusion

The structure elucidation of novel indolylmethanone compounds is a multi-faceted process that requires the integration of data from various sophisticated analytical techniques. A thorough understanding of the experimental protocols and the ability to interpret the resulting data are essential for accurately defining the molecular architecture of these promising therapeutic agents. The visualization of workflows and biological pathways further aids in conceptualizing the discovery process and the compound's mechanism of action, ultimately accelerating the journey from a novel molecule to a potential therapeutic.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclohexyl(1H-indol-3-yl)methanone Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of cyclohexyl(1H-indol-3-yl)methanone analogs. These compounds have emerged as a significant class of synthetic cannabinoids, exhibiting notable affinity and activity at cannabinoid receptors CB1 and CB2. This document details the synthetic methodologies, focusing on Friedel-Crafts acylation and subsequent N-alkylation, and presents a compilation of structure-activity relationship (SAR) data. Furthermore, it outlines the key signaling pathways modulated by these analogs and provides standardized experimental protocols for their biological characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The discovery of synthetic cannabinoids has provided powerful tools to probe this system and has opened avenues for the development of novel therapeutics. Among the diverse structural classes of synthetic cannabinoids, the this compound core has garnered significant interest due to the potent and selective activities of its analogs.

This guide will delve into the core aspects of the discovery and synthesis of this important class of compounds, providing detailed experimental procedures, quantitative biological data, and visual representations of the underlying molecular mechanisms and experimental workflows.

Synthetic Methodologies

The synthesis of this compound analogs is typically achieved through a two-step process:

-

Friedel-Crafts Acylation: The indole core is acylated at the C3 position with a cyclohexanecarbonyl derivative.

-

N-Alkylation: The nitrogen of the indole ring is subsequently alkylated to introduce various substituents.

Key Synthetic Reactions

A general synthetic scheme is presented below:

Caption: General synthetic scheme for this compound analogs.

Detailed Experimental Protocol: Synthesis of (1-(cyclohexylmethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

This protocol provides a detailed procedure for the synthesis of a representative analog.

Step 1: Friedel-Crafts Acylation of Indole with Naphthoyl Chloride [1][2][3]

-

Materials: Indole, 1-naphthoyl chloride, diethylaluminum chloride (Et2AlCl) solution in hexanes, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography, hexanes, ethyl acetate.

-

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethylaluminum chloride (1.1 eq) in hexanes dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 1-naphthoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (1H-indol-3-yl)(naphthalen-1-yl)methanone.

-

Step 2: N-Alkylation with Cyclohexylmethyl Bromide [1][4]

-

Materials: (1H-indol-3-yl)(naphthalen-1-yl)methanone, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), cyclohexylmethyl bromide, saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography, hexanes.

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (1H-indol-3-yl)(naphthalen-1-yl)methanone (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add cyclohexylmethyl bromide (1.1 eq) to the reaction mixture and stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, (1-(cyclohexylmethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.

-

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is primarily mediated through their interaction with the cannabinoid receptors CB1 and CB2. The affinity of these compounds for the receptors is a key determinant of their potency.

Quantitative Data

The following table summarizes the binding affinities (Ki) of a selection of this compound analogs for the human CB1 and CB2 receptors.

| Compound ID | R (N1-substituent) | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |

| 1 | Cyclohexylmethyl | 9.5[5] | 2.9[6] | 3.28 |

| 2 | Pentyl (JWH-018) | 9.0[6] | 2.9[6] | 3.10 |

| 3 | Butyl (JWH-073) | 8.9[6] | 38.0[6] | 0.23 |

| 4 | Propyl | 13.0[6] | 45.0[6] | 0.29 |

The functional activity of these compounds is often assessed through their ability to modulate intracellular signaling pathways, such as cyclic adenosine monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK) phosphorylation.

| Compound ID | Assay | EC50 (nM) | Emax (%) |

| 1 | cAMP Inhibition | 2.25 x 10-7 M[7] | 100 |

| 1 | β-arrestin Recruitment | 1.40 x 10-7 M[7] | 100 |

| 2 | ERK Phosphorylation | ~20[8] | 100 |

Signaling Pathways

Synthetic cannabinoids, upon binding to CB1 and CB2 receptors, primarily activate G-protein-coupled signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, these receptors can signal through β-arrestin pathways and modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK.

Caption: Key signaling pathways activated by this compound analogs.

Experimental Workflows

The biological characterization of these analogs typically involves a series of in vitro assays to determine their binding affinity and functional activity.

In Vitro Cannabinoid Receptor Functional Assay Workflow

Caption: A typical experimental workflow for the in vitro characterization of novel analogs.

Radioligand Binding Assay Protocol[9][10]

-

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

-

Materials: Cell membranes expressing human CB1 or CB2 receptors, [³H]CP55940 (radioligand), test compound, binding buffer, wash buffer, glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, [³H]CP55940, and either vehicle, non-specific binding control (e.g., WIN55,212-2), or the test compound at various concentrations.

-

Incubate at 30°C for 90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of this compound analogs. The synthetic routes, primarily involving Friedel-Crafts acylation and N-alkylation, are robust and allow for the generation of a diverse library of compounds. The presented quantitative data and structure-activity relationships offer valuable insights for the design of novel analogs with desired potency and selectivity. The elucidation of the signaling pathways and the provision of detailed experimental protocols will aid researchers in the further exploration of this important class of synthetic cannabinoids. Continued research in this area holds promise for the development of new chemical probes and potential therapeutic agents targeting the endocannabinoid system.

References

- 1. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 3. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Thermal Degradation of Cyclohexyl(1H-indol-3-yl)methanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential thermal degradation pathways of cyclohexyl(1H-indol-3-yl)methanone, a compound of interest within the broader class of indole-based molecules. In the absence of direct experimental studies on this specific molecule, this paper synthesizes available data on the thermal behavior of its constituent chemical moieties—the indole core, the cyclohexyl group, and the methanone linker. Through a comprehensive review of analogous compound degradation studies and fundamental principles of thermal decomposition, we propose a set of likely degradation products and outline the experimental methodologies that would be required for their definitive identification and quantification. This document serves as a foundational resource for researchers in drug development, forensic science, and materials science, offering a predictive framework for understanding the stability and transformation of this and structurally related compounds under thermal stress.

Introduction

This compound belongs to a large family of indole derivatives, many of which are investigated for their biological activity. The thermal stability of these compounds is a critical parameter, influencing their synthesis, storage, and, in the context of drug delivery or metabolism, their transformation under physiological or processing conditions. Understanding the thermal degradation profile is paramount for ensuring product purity, safety, and efficacy.

While direct experimental data on the thermal degradation of this compound is not currently available in peer-reviewed literature, a predictive analysis can be constructed by examining the known thermal decomposition of its core components: the indole ring, the cyclohexanone moiety (as a proxy for the cyclohexyl group attached to a carbonyl), and the methanone linkage. This whitepaper will explore these individual degradation pathways to build a hypothetical, yet chemically plausible, degradation profile for the title compound.

Postulated Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl group and transformations within the cyclohexyl and indole rings.

Primary Degradation Pathways

The most probable initial degradation steps involve the homolytic cleavage of the C-C bonds alpha to the carbonyl group, which are typically the weakest bonds in such ketone structures.

-

Pathway A: Cleavage of the Cyclohexyl-Carbonyl Bond: This would result in the formation of a cyclohexyl radical and an indol-3-ylcarbonyl radical. The cyclohexyl radical could then undergo further reactions such as disproportionation to yield cyclohexane and cyclohexene, or react with other radical species. The indol-3-ylcarbonyl radical could abstract a hydrogen atom to form indole-3-carbaldehyde or decarbonylate to form an indol-3-yl radical, which could then abstract a hydrogen to form indole.

-

Pathway B: Cleavage of the Indole-Carbonyl Bond: This pathway would generate an indol-3-yl radical and a cyclohexylcarbonyl radical. The indol-3-yl radical would likely form indole. The cyclohexylcarbonyl radical could decarbonylate to a cyclohexyl radical, which would then follow the degradation routes mentioned in Pathway A, or it could abstract a hydrogen to form cyclohexanecarbaldehyde.

Secondary Degradation of the Indole Core

The indole nucleus itself is thermally robust. Studies on the pyrolysis of indole have shown that its decomposition requires high temperatures, typically in the range of 1050–1650 K.[1] At these temperatures, the primary reactions are isomerization, leading to products such as benzyl cyanide, and fragmentation, which yields smaller molecules like acetylene, hydrogen cyanide, benzene, and acetonitrile.[1] Therefore, significant degradation of the indole ring is expected only under extreme thermal conditions.

Secondary Degradation of the Cyclohexyl Moiety

The pyrolysis of cyclohexanone, a related cyclic ketone, is known to produce ketene and ethylene. In the context of mass spectrometry, saturated cyclic ketones like cyclohexanone characteristically produce a fragment at m/z 55.[2] This suggests that the cyclohexyl ring in the parent molecule could undergo ring-opening and subsequent fragmentation upon thermal stress.

Stability of the Methanone Linkage

Benzophenone, which serves as a structural analog for the methanone linkage, is known to be thermally stable up to 400°C.[3][4][5] However, its radical anion decomposes at lower temperatures to yield products such as benzene, toluene, and biphenyl.[3][4] This indicates that while the ketone linkage itself is strong, its degradation can be initiated at lower temperatures if radical species are present.

Tabulated Summary of Potential Degradation Products

The following table summarizes the likely thermal degradation products of this compound based on the analysis of its constituent parts.

| Potential Degradation Product | Plausible Formation Pathway | Supporting Evidence from Analogous Compounds |

| Indole | Cleavage of the indole-carbonyl bond followed by hydrogen abstraction. | High thermal stability of the indole ring.[1] |

| Cyclohexane | Formation of cyclohexyl radical followed by hydrogen abstraction. | Pyrolysis of cyclohexane leads to cyclohexyl radicals. |

| Cyclohexene | Disproportionation of cyclohexyl radicals. | Common reaction pathway for alkyl radicals. |

| Indole-3-carbaldehyde | Cleavage of the cyclohexyl-carbonyl bond followed by hydrogen abstraction by the indol-3-ylcarbonyl radical. | Plausible stabilization pathway for the resulting radical. |

| Cyclohexanecarbaldehyde | Cleavage of the indole-carbonyl bond followed by hydrogen abstraction by the cyclohexylcarbonyl radical. | Plausible stabilization pathway for the resulting radical. |

| Benzyl Cyanide | Isomerization of the indole ring at high temperatures. | Observed product in high-temperature indole pyrolysis.[1] |

| Acetylene, Hydrogen Cyanide, Benzene | Fragmentation of the indole ring at very high temperatures. | Observed products in high-temperature indole pyrolysis.[1] |

| Ketene, Ethylene | Fragmentation of the cyclohexyl ring. | Observed in the pyrolysis of cyclohexanone. |

Proposed Experimental Protocols for Verification

To validate the proposed degradation pathways and identify the actual thermal degradation products of this compound, a series of well-defined experiments are necessary.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the thermal stability of the compound and identify the evolved gaseous degradation products.

-

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass loss of the sample is recorded as a function of temperature.

-

The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer for real-time analysis of the degradation products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile and semi-volatile degradation products.

-

Methodology:

-

A microgram-level sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (e.g., 500 °C, 700 °C, 900 °C) for a short duration.

-

The resulting pyrolysis products are swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

-

Visualization of Proposed Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the postulated primary thermal degradation pathways of this compound.

Caption: Proposed primary thermal degradation pathways.

Caption: Recommended experimental workflow.

Conclusion

This technical guide has presented a predictive analysis of the thermal degradation of this compound. Based on the known thermal behavior of its constituent chemical structures, it is postulated that the primary degradation pathways involve the cleavage of the bonds adjacent to the methanone carbonyl group, leading to a variety of radical and stable molecular products. The indole core is expected to be relatively stable, degrading only under severe thermal conditions.

The proposed degradation pathways and the list of potential products provide a valuable starting point for researchers. The experimental protocols outlined herein, specifically TGA-MS and Py-GC-MS, are recommended for the definitive identification and quantification of the thermal degradation products. Such empirical data is essential for a complete understanding of the stability and reactivity of this compound, which will, in turn, support its safe and effective application in various scientific and industrial fields.

References

A Technical Guide to the Spectroscopic Characterization of Cyclohexyl(1H-indol-3-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexyl(1H-indol-3-yl)methanone is a chemical compound of interest within synthetic cannabinoid research and medicinal chemistry. Its structure combines a bulky, lipophilic cyclohexylcarbonyl group with the versatile indole scaffold, suggesting potential interactions with various biological targets. A thorough spectroscopic characterization is paramount for unambiguous identification, purity assessment, and further research into its chemical and biological properties. This document outlines the necessary experimental procedures and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of indole. This electrophilic substitution reaction targets the electron-rich C3 position of the indole ring.

Synthesis: Friedel-Crafts Acylation of Indole

Materials:

-

Indole

-

Cyclohexanecarbonyl chloride

-

A Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, or aluminum chloride, AlCl₃)[1]

-

Anhydrous dichloromethane (DCM) as the solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: All glassware should be flame-dried or oven-dried to ensure anhydrous conditions. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Preparation: In a round-bottom flask, indole is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: The Lewis acid catalyst (e.g., 1.1 equivalents of Et₂AlCl) is added dropwise to the stirred indole solution.[1] The mixture is stirred for 15-20 minutes at 0 °C.

-

Acylation: Cyclohexanecarbonyl chloride (1.0 equivalent) is added dropwise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours), while being monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acid.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm), although referencing to the residual solvent peak is common (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[3]

-

¹H NMR: Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is performed with a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.[4]

2.2.2 FT-IR Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.[5] This is often the simplest and most common method.

-

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5][6]

Data Acquisition:

-

The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹.[7] A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for ¹H and ¹³C NMR, and the characteristic absorption frequencies (ν) for IR spectroscopy.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 8.20 - 8.10 | br s | 1H | NH -1 | Broad singlet, chemical shift is concentration and solvent dependent. |

| ~ 8.15 - 8.05 | d | 1H | ArH -4 | Doublet, deshielded due to proximity to the carbonyl group. |

| ~ 7.80 - 7.70 | s | 1H | ArH -2 | Singlet or narrow multiplet. |

| ~ 7.45 - 7.35 | d | 1H | ArH -7 | Doublet or multiplet. |

| ~ 7.30 - 7.20 | m | 2H | ArH -5, ArH -6 | Multiplet, overlapping signals for the two aromatic protons. |

| ~ 3.30 - 3.20 | tt | 1H | CH -1' | Triplet of triplets, deshielded by the adjacent carbonyl group. |

| ~ 1.90 - 1.20 | m | 10H | Cyclohexyl H | Complex multiplet for the remaining cyclohexyl protons. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 199.0 | C =O | Ketone carbonyl, deshielded. |

| ~ 136.5 | C -7a | Quaternary aromatic carbon. |

| ~ 135.0 | C -2 | Aromatic CH. |

| ~ 126.0 | C -3a | Quaternary aromatic carbon. |

| ~ 125.0 | C -4 | Aromatic CH. |

| ~ 123.0 | C -6 | Aromatic CH. |

| ~ 122.0 | C -5 | Aromatic CH. |

| ~ 115.0 | C -3 | Quaternary carbon attached to the carbonyl group. |

| ~ 111.5 | C -7 | Aromatic CH. |

| ~ 46.0 | C -1' | Aliphatic CH attached to the carbonyl. |

| ~ 29.5 | C -2', C -6' | Aliphatic CH₂. |

| ~ 26.0 | C -3', C -5' | Aliphatic CH₂. |

| ~ 25.8 | C -4' | Aliphatic CH₂. |

Predicted FT-IR Data

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3350 - 3300 | Medium | N-H stretch | A relatively sharp peak characteristic of the indole N-H group. |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the indole ring. |

| ~ 2930, 2850 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of CH₂ groups in the cyclohexyl ring. |

| ~ 1650 - 1630 | Strong | C=O stretch (ketone) | Strong absorption due to the carbonyl group conjugated with the indole ring.[8] |

| ~ 1600, 1450 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the indole ring. |

| ~ 1350 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the indole ring. |

| ~ 750 | Strong | C-H out-of-plane bend | Characteristic of ortho-disubstituted benzene ring pattern in indole. |

Visualization

The following diagrams illustrate the logical workflow for the characterization of the target compound and its chemical structure with key atom numbering for NMR assignment.

Caption: Experimental workflow for synthesis and spectroscopic analysis.

Caption: Structure with key nuclei for NMR assignment.

References

- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

The Synthetic Core: Cyclohexyl(1H-indol-3-yl)methanone as a Foundational Precursor for Novel Cannabinoid Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cannabinoid research is perpetually expanding, driven by the therapeutic potential of modulating the endocannabinoid system. Within the vast chemical space of synthetic cannabinoids, the indol-3-ylmethanone scaffold has proven to be a cornerstone for the development of potent agonists for the cannabinoid receptors CB1 and CB2. This technical guide focuses on cyclohexyl(1H-indol-3-yl)methanone, a key precursor that serves as a versatile starting point for the synthesis of a diverse array of cannabinoid analogues. By understanding the synthetic pathways originating from this core, its structure-activity relationships, and the downstream signaling cascades it initiates, researchers can strategically design novel compounds with tailored pharmacological profiles.

Synthetic Pathways from this compound